

4-Bromo-2-fluoro-6-methylpyridine chemical structure and IUPAC name

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Compound of Interest

Compound Name: *4-Bromo-2-fluoro-6-methylpyridine*

Cat. No.: *B582133*

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An In-depth Technical Guide to **4-Bromo-2-fluoro-6-methylpyridine**

Introduction

4-Bromo-2-fluoro-6-methylpyridine is a halogenated pyridine derivative that serves as a crucial intermediate and building block in organic synthesis. Due to its specific arrangement of functional groups—a bromine atom, a fluorine atom, and a methyl group on the pyridine ring—it offers multiple reactive sites for constructing more complex molecules. This structural motif is of significant interest to researchers in medicinal chemistry and agrochemical development. It is primarily utilized in the synthesis of active pharmaceutical ingredients (APIs) and the development of novel pesticides and herbicides.^[1] The strategic placement of the halogens allows for selective functionalization, making it a valuable tool in drug discovery for creating compounds with potential therapeutic applications, such as anti-inflammatory or anti-cancer agents.^[1]

Chemical Identity and Properties

The chemical structure of **4-Bromo-2-fluoro-6-methylpyridine** features a pyridine ring substituted at the 2, 4, and 6 positions. The IUPAC name for this compound is **4-Bromo-2-fluoro-6-methylpyridine**.

Chemical Structure:

(Simplified 2D representation)

Physicochemical and Spectroscopic Data

The key properties of **4-Bromo-2-fluoro-6-methylpyridine** are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

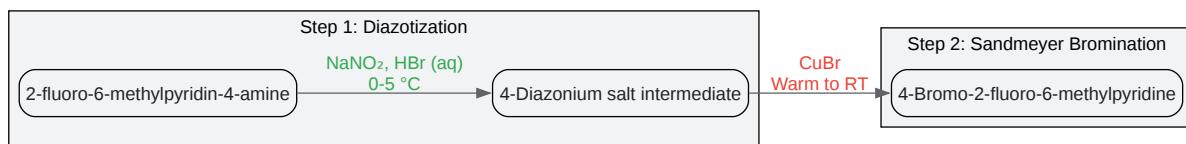
| Property | Value |
|-------------------------------------|---|
| IUPAC Name | 4-Bromo-2-fluoro-6-methylpyridine |
| CAS Number | 1227565-50-5 |
| Molecular Formula | C ₆ H ₅ BrFN |
| Molecular Weight | 190.01 g/mol [1] |
| Boiling Point | 206.5 ± 35.0 °C at 760 mmHg [1] |
| Density | 1.6 ± 0.1 g/cm ³ |
| Storage | Sealed in dry, 2-8°C [2] |
| Predicted [M+H] ⁺ (m/z) | 189.96622 |
| Predicted [M+Na] ⁺ (m/z) | 211.94816 |

Proposed Synthesis Protocol

While a specific, peer-reviewed synthesis for **4-Bromo-2-fluoro-6-methylpyridine** is not readily available in the provided search results, a plausible synthetic route can be proposed based on well-established transformations of pyridine derivatives, particularly the Sandmeyer reaction for introducing a bromine atom. This protocol is representative and may require optimization.

The proposed pathway begins with the commercially available precursor, 2-fluoro-6-methylpyridin-4-amine. The amino group is converted into a diazonium salt, which is subsequently displaced by a bromide ion using a copper(I) bromide catalyst.

Experimental Workflow Diagram



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Caption: Proposed two-step synthesis of **4-Bromo-2-fluoro-6-methylpyridine**.

Detailed Methodology

Materials and Reagents:

- 2-Fluoro-6-methylpyridin-4-amine
- Hydrobromic acid (48% aqueous solution)
- Sodium nitrite (NaNO_2)
- Copper(I) bromide (CuBr)
- Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Standard laboratory glassware and magnetic stirrer
- Ice-salt bath

Procedure:

Step 1: Diazotization of 2-Fluoro-6-methylpyridin-4-amine

- In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-fluoro-6-methylpyridin-4-amine (1.0 eq) in a 48% aqueous solution of hydrobromic acid (HBr) (approx. 3.0 eq).
- Cool the flask in an ice-salt bath to maintain an internal temperature between 0 and 5 °C.
- Prepare a solution of sodium nitrite (NaNO_2) (1.1 eq) in deionized water.
- Add the sodium nitrite solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature is strictly maintained between 0 and 5 °C.
- Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt. The diazonium salt solution should be kept cold and used immediately in the next step.

Step 2: Sandmeyer Bromination

- In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% aqueous HBr and cool it in an ice bath.
- Slowly add the cold, freshly prepared diazonium salt solution from Step 1 to the CuBr solution. Vigorous evolution of nitrogen gas should be observed.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
- To ensure the complete decomposition of any remaining diazonium salt, heat the mixture to 50-60 °C for 30 minutes.
- Cool the reaction mixture to room temperature.

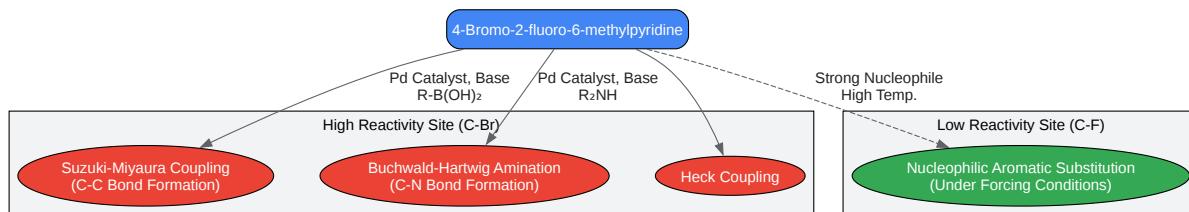
Workup and Purification:

- Transfer the cooled reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

- Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid, followed by a wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure **4-Bromo-2-fluoro-6-methylpyridine**.

Reactivity and Logical Relationships

The utility of **4-Bromo-2-fluoro-6-methylpyridine** in synthesis stems from the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-fluorine (C-F) bond. This is due to the lower bond dissociation energy of the C-Br bond, making it more susceptible to oxidative addition to the palladium catalyst. This selective reactivity allows for the C-Br bond to be targeted for reactions like Suzuki-Miyaura C-C bond formation or Buchwald-Hartwig C-N bond formation, while leaving the C-F bond intact for potential subsequent transformations.



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Caption: Reactivity map of **4-Bromo-2-fluoro-6-methylpyridine**.

This selective reactivity makes **4-Bromo-2-fluoro-6-methylpyridine** a highly versatile building block, enabling the sequential and controlled introduction of different functional groups onto the pyridine core, which is a key strategy in the synthesis of complex target molecules for drug development.

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